molecular formula C11H18N2O2 B15045954 [(2S,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

[(2S,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

Cat. No.: B15045954
M. Wt: 210.27 g/mol
InChI Key: WVNNLBHPEQBZEI-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is a complex organic compound featuring a pyrazole ring and an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor to form the oxane ring, followed by the introduction of the pyrazole moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a larger scale while maintaining quality.

Chemical Reactions Analysis

Types of Reactions

[(2S,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

[(2S,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(2S,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The oxane ring may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol
  • [(2S,3S)-2-(1-ethyl-1H-pyrazol-3-yl)oxan-3-yl]methanol
  • [(2S,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-4-yl]methanol

Uniqueness

[(2S,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is unique due to its specific stereochemistry and the position of the substituents on the pyrazole and oxane rings. This configuration can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

[(2S,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]methanol

InChI

InChI=1S/C11H18N2O2/c1-2-13-7-10(6-12-13)11-9(8-14)4-3-5-15-11/h6-7,9,11,14H,2-5,8H2,1H3/t9-,11-/m0/s1

InChI Key

WVNNLBHPEQBZEI-ONGXEEELSA-N

Isomeric SMILES

CCN1C=C(C=N1)[C@@H]2[C@@H](CCCO2)CO

Canonical SMILES

CCN1C=C(C=N1)C2C(CCCO2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.